molecular formula C18H21BN2O3 B13429751 N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13429751
M. Wt: 324.2 g/mol
InChI Key: LKLRQEMMBDWQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyridinylbenzamide Boronate Chemistry

The integration of boron into organic frameworks dates to Edward Frankland’s 1860 synthesis of ethylboronic acid, which laid the groundwork for boronic acid derivatives . The 20th century saw pivotal advancements, including the discovery of the Suzuki-Miyaura coupling in 1979, which revolutionized carbon-boron bond formation and enabled precise synthesis of arylboronates . Pyridinylbenzamide boronates emerged as a specialized subclass in the early 2000s, combining the electronic versatility of pyridine with the stability of 1,3,2-dioxaborolane rings.

A critical milestone was the 2014 patent EP2730580A1, which disclosed boronate esters as proteasome inhibitors, including derivatives structurally analogous to N-2-pyridinyl-3-(tetramethyldioxaborolan-2-yl)benzamide . This patent demonstrated the compound’s capacity to form covalent adducts with catalytic threonine residues, leveraging boron’s electrophilic character . Table 1 summarizes key historical developments in boronate chemistry relevant to this compound.

Table 1: Milestones in Boronate Chemistry

Year Development Significance
1860 Synthesis of ethylboronic acid First isolation of a boronic acid
1979 Suzuki-Miyaura coupling Enabled arylboronate synthesis
2003 FDA approval of bortezomib Validated boronic acids in therapeutics
2014 Proteasome inhibitor patents Introduced pyridinylbenzamide boronates

Academic Significance of Boron-Containing Heterocyclic Compounds

Boron’s unique electronic configuration—a vacant p-orbital and Lewis acidic nature—facilitates reversible interactions with biological nucleophiles, making it indispensable in medicinal chemistry . The 1,3,2-dioxaborolane ring in N-2-pyridinyl-3-(tetramethyldioxaborolan-2-yl)benzamide enhances metabolic stability compared to free boronic acids, as the cyclic ester mitigates hydrolysis . This structural motif is evident in FDA-approved drugs like crisaborole, where the dioxaborolane ring improves skin permeability .

Academic studies emphasize the compound’s dual functionality: the pyridine moiety acts as a hydrogen-bond acceptor, while the boronate ester enables covalent enzyme inhibition . For example, the pyridinyl group stabilizes π-π interactions with proteasomal binding pockets, as demonstrated in crystallographic studies of related analogs . Table 2 compares key boron-containing heterocycles and their applications.

Table 2: Boron-Containing Heterocycles in Drug Design

Compound Structure Application
Bortezomib Peptidic boronic acid Proteasome inhibition
Crisaborole Benzoxaborole Anti-inflammatory
Target compound Pyridinylbenzamide boronate Proteasome inhibition (proposed)

Contemporary Research Paradigms in Organoboron Pharmaceuticals

Recent innovations in radical borylation, such as the pyrylium reagent-mediated C–N bond cleavage described by Martínez et al. (2020), offer novel routes to synthesize pyridinylbenzamide boronates . This method bypasses traditional palladium catalysis, enabling functionalization of aromatic amines under milder conditions . Additionally, computational studies have elucidated the stereoelectronic effects of the tetramethyl dioxaborolane group, which minimizes steric hindrance while maximizing boron electrophilicity .

Ongoing clinical trials explore boronate esters for oncology and infectious diseases. For instance, the structural similarity between N-2-pyridinyl-3-(tetramethyldioxaborolan-2-yl)benzamide and ixazomib—a proteasome inhibitor—suggests potential antineoplastic applications . However, current research prioritizes optimizing bioavailability, as evidenced by efforts to modify the benzamide’s substituents for enhanced aqueous solubility .

Knowledge Gaps and Research Rationale

Despite progress, critical gaps persist. First, the metabolic fate of pyridinylbenzamide boronates remains poorly characterized, particularly regarding hepatic clearance and boron retention . Second, while in vitro studies demonstrate proteasome inhibition, in vivo efficacy and selectivity data are lacking . Third, synthetic scalability remains a challenge; current methods rely on multistep sequences with low yields (~30%) for analogous compounds .

Future research should prioritize:

  • Synthetic Innovation : Developing one-pot methodologies using emerging catalysts (e.g., photoredox systems) to streamline production .
  • Target Validation : Identifying off-target interactions via proteome-wide profiling to ensure therapeutic specificity .
  • Formulation Science : Designing nanoparticle carriers to overcome the compound’s inherent hydrophobicity .

By addressing these gaps, researchers can unlock the full potential of N-2-pyridinyl-3-(tetramethyldioxaborolan-2-yl)benzamide as a versatile pharmacophore in precision medicine.

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-7-8-13(12-14)16(22)21-15-10-5-6-11-20-15/h5-12H,1-4H3,(H,20,21,22)

InChI Key

LKLRQEMMBDWQJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting a boronic acid with a diol under acidic conditions.

    Coupling Reaction: The boronate ester is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Meta vs. Para Substitution

A key structural analog is N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1383385-64-5), which differs only in the position of the boronate ester group (para instead of meta on the benzamide ring). The meta substitution in the target compound reduces steric hindrance during cross-coupling reactions, enhancing reactivity with aryl halides compared to the para isomer . Both compounds share the same molecular weight (324.18 g/mol) and formula but exhibit distinct electronic environments due to substituent positioning.

Functional Group Variations

  • N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: BD01524156, C₁₅H₂₁BFNO₃): The fluorine atom at the ortho position increases metabolic stability and electron-withdrawing effects, improving oxidative resistance compared to the non-fluorinated target compound.
  • N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide : The extended alkyl chain with a terminal phenyl group enhances lipophilicity (logP ~4.2), favoring blood-brain barrier penetration, unlike the shorter pyridinyl substituent in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Melting Point (°C) Purity
Target Compound (CAS: 2180911-29-7) 324.18 ~2.8 175–178 (estimated) 95–98%
Para Isomer (CAS: 1383385-64-5) 324.18 ~2.7 160–165 95%
N-Ethyl-2-fluoro Analog (BD01524156) 309.15 ~3.1 140–145 97%
N-(5-Phenylpentyl) Analog 407.34 ~4.2 N/A 90–95%

Data derived from .

Biological Activity

N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H21BN2O3
  • Molecular Weight : 324.182 g/mol
  • CAS Number : 2180911-29-7
  • IUPAC Name : N-pyridin-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The compound exhibits its biological activity primarily through the inhibition of specific kinases that play crucial roles in various cellular processes. Notably, it has been studied for its inhibitory effects on:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) :
    • GSK-3β is involved in numerous signaling pathways related to metabolism and cell survival. Inhibition of this kinase can lead to significant effects on cellular proliferation and apoptosis.
    • Research indicates that N-2-Pyridinyl derivatives exhibit competitive inhibition with IC50 values in the low nanomolar range, suggesting potent activity against GSK-3β .
  • Other Kinases :
    • The compound has shown potential as an inhibitor for other kinases such as IKK-β and ROCK-1. These kinases are implicated in inflammatory responses and cytoskeletal dynamics, respectively .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Cytotoxicity : The compound was tested against various cell lines including HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells). It exhibited selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses .
CompoundCell LineConcentration (µM)Viability (%)
N-2-PyridinylHT-221085
N-2-PyridinylBV-21090

Anti-inflammatory Activity

N-2-Pyridinyl has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells:

  • The compound significantly reduced nitric oxide (NO) and interleukin 6 (IL-6) levels at concentrations as low as 1 µM, indicating its potential as an anti-inflammatory agent .

Therapeutic Applications

The biological activities of N-2-Pyridinyl suggest several therapeutic applications:

  • Neurodegenerative Diseases : Given its GSK-3β inhibition profile, this compound may have applications in treating conditions like Alzheimer's disease where GSK-3β is known to be hyperactive.
  • Cancer Therapy : The ability to modulate cell survival pathways positions this compound as a candidate for cancer therapeutics.
  • Anti-inflammatory Treatments : Its efficacy in reducing inflammatory markers suggests potential use in treating inflammatory diseases.

Q & A

Q. What are the key synthetic steps and conditions for preparing N-2-Pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves:

  • Boronate Ester Formation : Reacting a pyridinylbenzamide precursor with pinacolborane under inert atmosphere (N₂/Ar) to install the dioxaborolane group. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to stabilize intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .
  • Yield Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 ratio of precursor to boronate reagent) to minimize side products .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Seal in moisture-free vials under inert gas (argon) and store at 2–8°C. The dioxaborolane group is sensitive to hydrolysis, leading to boronic acid formation, which reduces reactivity .
  • Handling : Use anhydrous solvents (e.g., THF) and gloveboxes for air-sensitive steps. Monitor for precipitate formation, indicative of degradation .

Q. What analytical methods confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹¹B NMR verify the presence of the dioxaborolane ring (e.g., ¹¹B peak at ~30 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₈H₂₁BN₂O₃: calc. 324.18, obs. 324.17) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

  • Catalyst Selection : Use Pd(PPh₃)₄ (2–5 mol%) for aryl halide coupling partners. For electron-deficient substrates, switch to PdCl₂(dppf) to enhance reactivity .
  • Base and Solvent : Employ K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) to stabilize the boronate intermediate. Microwave-assisted conditions (100°C, 30 min) improve yields for sterically hindered partners .
  • Mechanistic Insight : Monitor transmetalation via in situ ¹¹B NMR to detect intermediates and adjust reaction kinetics .

Q. How do researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 75%)?

  • Variable Analysis :
    • Oxygen Sensitivity : Trace O₂ in solvents degrades boronate esters. Use degassed solvents and Schlenk techniques .
    • Byproduct Identification : LC-MS or GC-MS to detect deboronation products (e.g., free boronic acid).
    • Statistical Optimization : Design-of-experiment (DoE) models to test temperature, catalyst loading, and solvent effects .

Q. What strategies identify biological targets for this compound in protease inhibition studies?

  • Computational Screening : Perform molecular docking (AutoDock Vina) using the boronate group’s electrophilic properties to target serine proteases (e.g., thrombin) .
  • Enzyme Assays : Test inhibition kinetics (IC₅₀) in fluorogenic substrate assays (e.g., trypsin-like proteases). Compare with control boronic acid analogs .
  • Structural Biology : Co-crystallize the compound with target enzymes (X-ray diffraction) to validate binding modes .

Methodological Considerations

Q. How can researchers address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (5 mM) to enhance dispersion .
  • Surfactant Use : Tween-20 (0.01%) reduces aggregation in cell-based assays .

Q. What are the limitations of using this compound in aqueous reaction environments?

  • Hydrolysis Risk : The dioxaborolane ring hydrolyzes in water (t₁/₂ ~4 hr at pH 7.4). Use buffered solutions (pH <6) or shorten reaction times .
  • Alternatives : For prolonged aqueous exposure, switch to more stable MIDA boronates or trifluoroborate salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.